molecular formula C14H18N2O2 B048767 N-(4-(Piperidine-4-carbonyl)phenyl)acetamide CAS No. 124035-23-0

N-(4-(Piperidine-4-carbonyl)phenyl)acetamide

Cat. No. B048767
M. Wt: 246.3 g/mol
InChI Key: LLEYCMVEUNZRIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-(Piperidine-4-carbonyl)phenyl)acetamide derivatives involves several key steps, including the initial formation of piperidin-1-yl benzenesulfonamide, followed by substitution reactions to introduce various electrophiles at the nitrogen atom. This process utilizes benzenesulfonyl chloride, 1-aminopiperidine, sodium hydride (NaH), and N,N-Dimethylformamide (DMF) to yield a series of N-substituted acetamide derivatives bearing the piperidine moiety. The synthesis pathway is highlighted by its specificity and the ability to incorporate diverse functional groups, thus allowing for the generation of compounds with varied biological activities (Khalid et al., 2014).

Molecular Structure Analysis

The molecular structure of derivatives related to N-(4-(Piperidine-4-carbonyl)phenyl)acetamide has been elucidated through techniques such as IR, EIMS, and (1)H-NMR spectral data. These analyses provide insight into the compound's structural integrity and the spatial arrangement of its functional groups, which are crucial for its biological activity. For instance, the crystal structure of a specific derivative, N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, demonstrates the interaction between the thiadiazole S atom and the acetamide O atom, indicative of the compound's three-dimensional conformation (Ismailova et al., 2014).

Scientific Research Applications

Piperidine Alkaloids in Medicinal Chemistry

Piperidine alkaloids, extracted from plants including Pinus species, have been recognized for their medicinal importance. Piperidine structures are integral to the development of therapeutic agents due to their diverse pharmacological applications. The review by Singh et al. (2021) emphasizes the broad therapeutic applications of piperidine alkaloids, highlighting their potential in creating scaffolds with high therapeutic efficacy Singh et al., 2021.

Acetaminophen Degradation and Environmental Impact

Research on acetaminophen, a compound structurally related to acetamide, explores its degradation pathways and environmental impact. Qutob et al. (2022) discuss the advanced oxidation processes (AOPs) used to degrade acetaminophen in water, addressing the generation of by-products and their biotoxicity Qutob et al., 2022.

Therapeutic Uses of Piperazine and Piperidine Derivatives

Piperazine and piperidine derivatives are explored for their therapeutic uses, with modifications to the substitution pattern on the nucleus affecting the medicinal potential of resultant molecules. Rathi et al. (2016) review the significance of piperazine in drug design, underscoring its role in developing drugs with varied therapeutic applications Rathi et al., 2016.

Pharmacokinetics and Pharmacodynamics of Related Compounds

The study of pharmacokinetics and pharmacodynamics extends to compounds with similar chemical structures, offering insights into their behavior in biological systems. For instance, the review of bilastine by Sharma et al. (2021) highlights its pharmacological properties and analytical methods for estimation Sharma et al., 2021.

properties

IUPAC Name

N-[4-(piperidine-4-carbonyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-10(17)16-13-4-2-11(3-5-13)14(18)12-6-8-15-9-7-12/h2-5,12,15H,6-9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEYCMVEUNZRIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60576756
Record name N-[4-(Piperidine-4-carbonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(Piperidine-4-carbonyl)phenyl)acetamide

CAS RN

124035-23-0
Record name N-[4-(Piperidine-4-carbonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-(Piperidin-4-ylcarbonyl)acetanilide
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